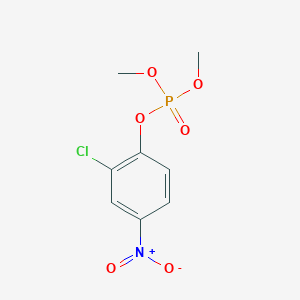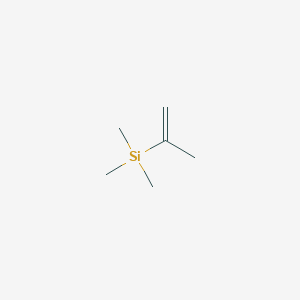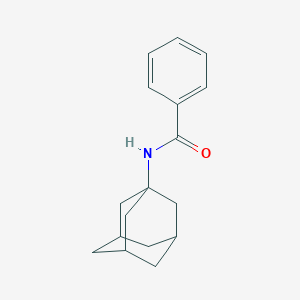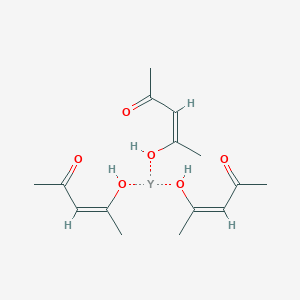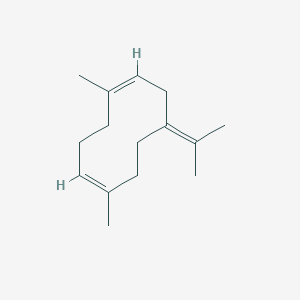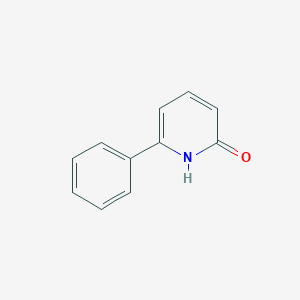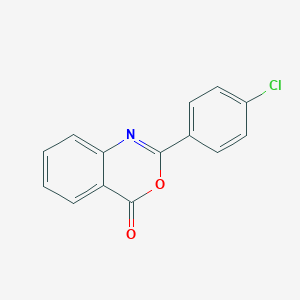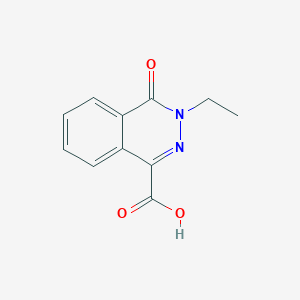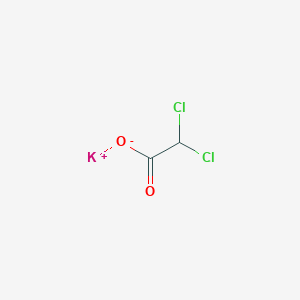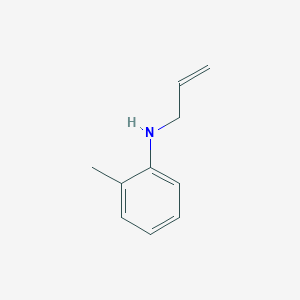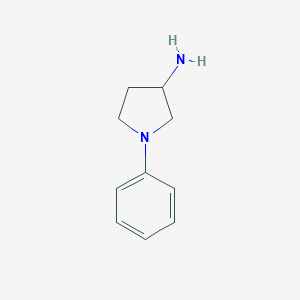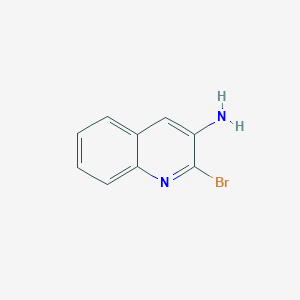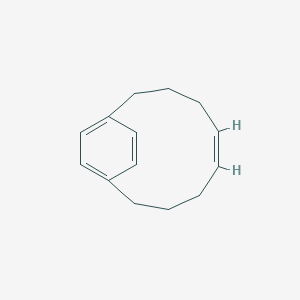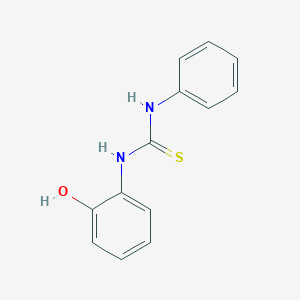![molecular formula C11H14Cl2N2O3 B101669 N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide CAS No. 17364-04-4](/img/structure/B101669.png)
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a high affinity for the human immunodeficiency virus (HIV) envelope protein gp120, making it a promising candidate for the development of novel HIV therapies.
Mecanismo De Acción
The mechanism of action of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves its high affinity for the HIV envelope protein gp120. The compound binds to a specific region on gp120, preventing the protein from binding to CD4 receptors on T cells. This prevents viral entry into host cells and inhibits the replication of the virus.
Efectos Bioquímicos Y Fisiológicos
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been shown to have a number of biochemical and physiological effects, including inhibition of viral entry, inhibition of viral replication, and modulation of the immune response. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an HIV therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide for lab experiments is its high affinity for gp120, which makes it a useful tool for studying the interaction between the virus and host cells. However, one limitation of the compound is its specificity for HIV gp120, which limits its potential applications in other areas of research.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide. One area of interest is the development of novel HIV therapies based on the compound. Another potential direction is the use of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide as a tool for studying the interaction between the virus and host cells. Additionally, there may be potential applications for the compound in other areas of research, such as cancer therapy or drug delivery. Further research is needed to fully explore the potential of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide in these areas.
Métodos De Síntesis
The synthesis of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form a diester intermediate. This intermediate is then reduced to the corresponding diol, which is subsequently converted to the dichloroacetamide by reaction with thionyl chloride.
Aplicaciones Científicas De Investigación
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been extensively studied for its potential use in scientific research, particularly in the field of HIV/AIDS research. The compound has been shown to inhibit the binding of HIV gp120 to CD4 receptors on T cells, thereby preventing viral entry into host cells. This makes N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide a promising candidate for the development of novel HIV therapies.
Propiedades
Número CAS |
17364-04-4 |
|---|---|
Nombre del producto |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
Fórmula molecular |
C11H14Cl2N2O3 |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18) |
Clave InChI |
BFLNGKUCFYKCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
SMILES canónico |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



